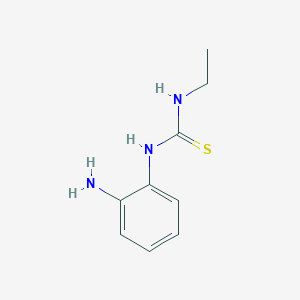

1-(2-Aminophenyl)-3-ethylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-Aminophenyl)pyrrole” is a heterocyclic building block . It participates in Pt (IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2- a] quinoxalines . It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo [1,2- a ]quinoxalines .

Chemical Reactions Analysis

There are some chemical reactions involving related compounds. For example, a new quinazoline derivative was synthesized from 2-(2-aminophenyl)-1H-benzimidazole and octanal .

科学的研究の応用

Aromatase Inhibitory Activity

1-(2-Aminophenyl)-3-ethylthiourea derivatives have been synthesized and studied for their potential as aromatase inhibitors. These compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, have shown in vitro inhibition of human placental aromatase, a cytochrome-P450-dependent enzyme responsible for converting androgens to estrogens. This makes them of interest in the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Antimicrobial Activity

Derivatives of 2-aminothiophenes, which include compounds similar to this compound, have displayed notable antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, showing potential as antimicrobial agents (Prasad et al., 2017).

Selective Detection in Analytical Chemistry

A study involving a related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, as a ratiometric fluorescent probe, highlights the potential of similar thiourea compounds in analytical chemistry. This probe was effective in the selective detection of biothiols such as cysteine and homocysteine, suggesting applications in diagnostics and analytical chemistry (Na et al., 2016).

G Protein-Coupled Receptor Binding

Research on 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives has explored their binding affinities and functional activities at various receptors, including 5-HT1A and D2 receptors. Such studies contribute to understanding the pharmacological potential of thiourea compounds in central nervous system applications (Szulczyk et al., 2019).

Synthesis of Novel Indole-Derived Thioureas

Indole-derived thiourea compounds, synthesized through similar processes to this compound, have been evaluated for their antimicrobial and antiviral activities. These studies demonstrate the wide-ranging biological activities of thiourea derivatives, including their effectiveness against HIV-1 and other pathogens (Sanna et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Related compounds such as 2-aminophenol have been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes .

Mode of Action

This can result in alterations in the biochemical pathways the enzyme is involved in .

Biochemical Pathways

These pathways play key roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Action Environment

The action, efficacy, and stability of “1-(2-Aminophenyl)-3-ethylthiourea” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of the compound and potentially improve its therapeutic efficacy.

特性

IUPAC Name |

1-(2-aminophenyl)-3-ethylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFGJKDHPHCNCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)